

Spectroscopic Data of 1-Ethynyl-4-phenoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethynyl-4-phenoxybenzene**

Cat. No.: **B1316883**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **1-ethynyl-4-phenoxybenzene** (CAS No. 4200-06-0). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data obtained from computational methods, alongside detailed, standardized experimental protocols for acquiring such data. This information is crucial for the characterization and quality control of this compound in research and development settings.

Compound Information

Compound Name	1-Ethynyl-4-phenoxybenzene
Synonyms	4-Phenoxyphenylacetylene
CAS Number	4200-06-0
Molecular Formula	C ₁₄ H ₁₀ O
Molecular Weight	194.23 g/mol
Chemical Structure	1-Ethynyl-4-phenoxybenzene structure

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-ethynyl-4-phenoxybenzene**. These predictions are based on established computational algorithms and

provide a valuable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.50	d	2H	Ar-H
~7.35	t	2H	Ar-H
~7.15	t	1H	Ar-H
~7.05	d	2H	Ar-H
~7.00	d	2H	Ar-H
~3.10	s	1H	$\equiv\text{C-H}$

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
~158	Ar-C
~156	Ar-C
~134	Ar-C
~130	Ar-C
~124	Ar-C
~120	Ar-C
~118	Ar-C
~117	Ar-C
~83	$\text{-C}\equiv$
~78	$\equiv\text{C-H}$

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	≡C-H stretch
~3100-3000	Medium	Aromatic C-H stretch
~2100	Medium, Sharp	C≡C stretch
~1600-1450	Strong	Aromatic C=C stretch
~1240	Strong	Aryl-O-Aryl stretch

Ultraviolet-Visible (UV-vis) Spectroscopy

While specific experimental UV-vis data for the monomer is not readily available, the polymer, poly(**1-ethynyl-4-phenoxybenzene**), exhibits a UV-visible absorption maximum at 352 nm[1]. The monomer is expected to have a λ_{max} at a shorter wavelength.

Table 4: Predicted UV-vis Spectroscopic Data

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
~250-280	Not Predicted	Ethanol/Hexane

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **1-ethynyl-4-phenoxybenzene**.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve 5-10 mg of **1-ethynyl-4-phenoxybenzene** in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

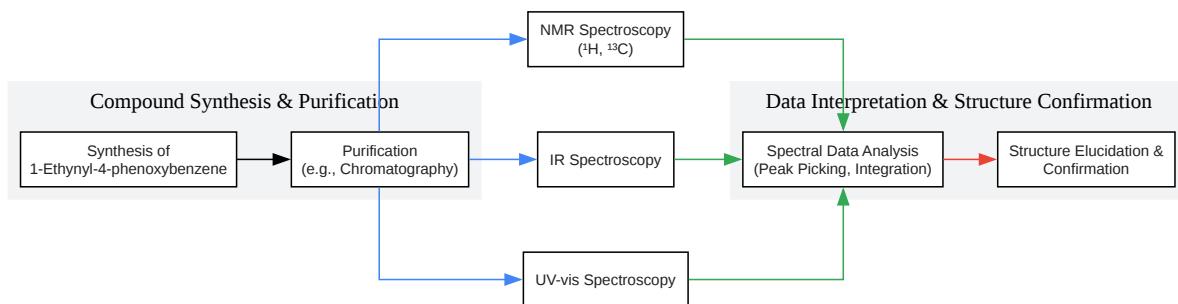
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1 second.
 - Collect 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Employ a 45° pulse angle and a relaxation delay of 2 seconds.
 - Accumulate 1024-2048 scans to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay) with an appropriate software (e.g., MestReNova, TopSpin) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

- Sample Preparation: Place a small drop of liquid **1-ethynyl-4-phenoxybenzene** directly onto the ATR crystal (e.g., diamond or germanium). For a solid sample, press a small amount firmly onto the crystal to ensure good contact.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.

- Collect the sample spectrum over a range of 4000-400 cm⁻¹.
- Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.


UV-vis Spectroscopy

UV-vis Spectroscopy Protocol:

- Sample Preparation:
 - Prepare a stock solution of **1-ethynyl-4-phenoxybenzene** in a UV-grade solvent (e.g., ethanol or hexane) of a known concentration (e.g., 1 mg/mL).
 - Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
- Instrumentation: Use a dual-beam UV-vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a matched quartz cuvette with the sample solution.
 - Scan the sample from 400 nm to 200 nm.
- Data Processing: The instrument software will automatically subtract the solvent baseline and display the absorbance spectrum of the sample. Identify the wavelength of maximum absorbance (λ_{max}).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-ethynyl-4-phenoxybenzene**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. surfaceindustry.com [surfaceindustry.com]
- To cite this document: BenchChem. [Spectroscopic Data of 1-Ethynyl-4-phenoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316883#1-ethynyl-4-phenoxybenzene-spectroscopic-data-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com